molecular formula C9H20O2Si B14599069 Ethyl 3-[ethyl(dimethyl)silyl]propanoate CAS No. 59471-74-8

Ethyl 3-[ethyl(dimethyl)silyl]propanoate

Cat. No.: B14599069
CAS No.: 59471-74-8
M. Wt: 188.34 g/mol
InChI Key: ULFSNZVVKQXHOE-UHFFFAOYSA-N
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Description

Ethyl 3-[ethyl(dimethyl)silyl]propanoate (CAS 58751-56-7) is an organosilicon compound with the molecular formula C₉H₂₀O₃Si. It is characterized by a propanoate ester backbone substituted with an ethyl(dimethyl)silyl group at the 3-position. This compound is primarily used in organic synthesis as a silyl-protecting group intermediate or as a precursor for silicon-containing polymers . Its structure combines the hydrolytic stability of silyl ethers with the reactivity of ester functionalities, making it valuable in tailored chemical transformations.

Properties

CAS No.

59471-74-8

Molecular Formula

C9H20O2Si

Molecular Weight

188.34 g/mol

IUPAC Name

ethyl 3-[ethyl(dimethyl)silyl]propanoate

InChI

InChI=1S/C9H20O2Si/c1-5-11-9(10)7-8-12(3,4)6-2/h5-8H2,1-4H3

InChI Key

ULFSNZVVKQXHOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC[Si](C)(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-[ethyl(dimethyl)silyl]propanoate may involve continuous flow reactors to optimize yield and efficiency. The process would include the esterification step followed by silylation using reagents like chlorodimethylsilane under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[ethyl(dimethyl)silyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-[ethyl(dimethyl)silyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[ethyl(dimethyl)silyl]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The silyl group provides stability and can be selectively removed under specific conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-[ethyl(dimethyl)silyl]propanoate with analogous propanoate esters and silyl-substituted derivatives, focusing on structural variations, physicochemical properties, and applications.

Ethyl 3-(methylsulfonyl)propanoate

  • Structure : Replaces the silyl group with a methylsulfonyl (SO₂Me) group.
  • Properties: The sulfonyl group is strongly electron-withdrawing, increasing reactivity in nucleophilic substitutions. Its higher polarity compared to silyl ethers reduces solubility in non-polar solvents.
  • Applications : Used as an intermediate in sulfonamide synthesis. Its reactivity contrasts with the hydrolytic stability of silyl ethers, limiting its use as a protecting group .

Ethyl 3-(Isopropylamino)propanoate

  • Structure: Features an isopropylamino group (-NH-iPr) instead of the silyl moiety.
  • Properties: The amino group introduces basicity and hydrogen-bonding capability, enhancing solubility in polar solvents.
  • Applications : Critical precursor for Benfuracarb , a carbamate insecticide. Its high purity (≥99.0%) and stability under industrial conditions make it a key agrochemical intermediate .

Ethyl 3-(2-furyl)propanoate

  • Structure : Substitutes the silyl group with a furan ring.
  • Properties : The electron-withdrawing nature of the furan ring alters electronic density on the ester, influencing its participation in Diels-Alder reactions.
  • Applications : Functions as an electron-deficient diene in cycloaddition reactions, contrasting with the inertness of silyl ethers in such processes .

Methyl (S)-3-(dimethyl(phenyl)silyl)-3-(chroman-2-yl)propanoate

  • Structure : Contains a dimethyl(phenyl)silyl group and a chroman moiety, introducing chirality.
  • Properties : The phenyl group enhances steric bulk, affecting enantioselectivity in catalytic reactions. Synthesized via FeCl₃/2,6-Lutidine-promoted methods, yielding a single isomer (64% yield) .
  • Applications : Used in asymmetric synthesis of pharmacologically active molecules.

Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate

  • Structure: Integrates a thiazolidinone ring with an aminomethylene substituent.
  • Properties: The thioxo group confers antimicrobial activity. Reacts with aminopyridines to form derivatives with enhanced bioactivity .
  • Applications: Investigated for antibacterial and antifungal applications, diverging from the non-biological roles of silyl propanoates.

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